4-o-Caffeoylshikimic acid
Description
Contextualization of 4-o-Caffeoylshikimic Acid as a Phenylpropanoid-Derived Ester
This compound is classified as a phenylpropanoid-derived ester. medchemexpress.com Phenylpropanoids are a large and diverse class of organic compounds that are synthesized by plants from the amino acid phenylalanine. genome.jp The biosynthesis of these compounds occurs through the shikimate pathway, a seven-step metabolic route that is essential for the production of aromatic amino acids in plants, bacteria, fungi, and algae, but is absent in mammals. taylorandfrancis.comirjmets.com
The structure of this compound is an ester formed between caffeic acid and shikimic acid. zobodat.atmdpi.com Caffeic acid itself is a hydroxycinnamic acid, a key intermediate in the phenylpropanoid pathway. The formation of this ester channels metabolic resources into a variety of downstream pathways, highlighting its role as a significant branch-point metabolite.
Significance of Shikimic Acid Derivatives in Plant Biology and Phytochemical Research
Shikimic acid and its derivatives are of profound importance in the plant kingdom. nih.gov They serve as precursors for the biosynthesis of a vast array of compounds, including the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), lignin (B12514952), flavonoids, tannins, and many alkaloids. irjmets.comnih.govviper.ac.in These compounds are vital for plant growth, development, and defense. For instance, lignin provides structural support to the plant, while flavonoids and other phenolics protect against various biotic and abiotic stresses such as UV radiation, pathogens, and herbivores. taylorandfrancis.com
From a phytochemical research perspective, shikimic acid derivatives are a subject of intense interest. Their diverse biological activities make them promising candidates for various applications. For example, some derivatives are explored for their potential use as herbicides and antibacterial agents due to their ability to inhibit the shikimate pathway in target organisms. nih.gov
Overview of Research Trajectories in this compound Investigations
Research into this compound has followed several key trajectories. Initial studies focused on its isolation and structural elucidation from various plant sources. For instance, it has been identified in the fruits of Illicium verum and the croziers of the dwarf tree fern, Dicksonia antartica. medchemexpress.comzobodat.at
Subsequent research has explored its metabolic role and distribution in different plant species. For example, its presence has been noted in studies on Nicotiana tabacum cells, where it was linked to defense responses. plos.org More recent investigations have employed advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound in complex plant extracts, such as those from Carica papaya leaves and Equisetum arvense. saspublishers.comnih.gov These studies are crucial for understanding the compound's distribution and potential biological functions within the plant kingdom. Furthermore, metabolomic profiling of coffee has also identified this compound, highlighting its presence in widely consumed plant products. acs.org
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,5-dihydroxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(21)24-15-12(19)6-9(16(22)23)7-13(15)20/h1-6,12-13,15,17-20H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTURJKQJEXSKNY-GDDAOPKQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180842-65-3 | |
| Record name | 4-Caffeoylshikimic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180842653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CAFFEOYLSHIKIMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80J8ZT4K3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Natural Distribution of 4 O Caffeoylshikimic Acid
Distribution Across Diverse Plant Species and Families
The presence of 4-O-caffeoylshikimic acid is not confined to a single lineage of plants; it has been identified in both advanced flowering plants (angiosperms) and more primitive plant groups like ferns. nih.gov
Presence in Angiosperms and Lower Plants (e.g., Ferns)
Research has documented the existence of this compound and its derivatives in various angiosperms. nih.gov Its biosynthesis is closely linked to the shikimate pathway, a fundamental metabolic route in plants for the production of aromatic amino acids and other key compounds. nih.gov The presence of caffeoylshikimic acids has also been confirmed in lower plants, including hornworts and certain fern families like Blechnaceae. nih.gov For instance, a study on native Australian fern species led to the isolation of 5-O-caffeoylshikimic acid from Parablechnum wattsii. publish.csiro.auresearchgate.net Another study identified this compound in the dwarf tree fern Dicksonia antarctica. zobodat.attandfonline.com
Identification in Specific Botanical Sources
The compound has been specifically isolated and identified from a variety of botanical sources, highlighting its broad distribution.
Dicksonia antarctica : The croziers of this dwarf tree fern have been found to contain this compound. zobodat.attandfonline.comchemfaces.com
Coffee Beans : Green coffee beans are a significant source of caffeoylshikimic acid isomers. nih.govnih.gov Studies have identified both this compound and 5-O-caffeoylshikimic acid in Arabica green coffee beans. nih.govnih.gov
Medicinal Herbs : Various medicinal herbs are known to contain this compound, contributing to their pool of bioactive compounds. biosynth.com For example, it has been reported in Sarcandra glabra. nih.gov
Illicium verum : The fruits of the Chinese star anise, Illicium verum, are another documented source of this compound. chemfaces.commedchemexpress.comchemicalbook.comchemrct.comchemondis.com
Oil Palm : The vegetation liquor from palm oil milling is rich in phenolic compounds, including three isomers of caffeoylshikimic acid: 3-O-, 4-O-, and 5-O-caffeoylshikimic acid. medsci.orgnih.govresearchgate.net These are considered signature phenolic acids in oil palm phenolics. medsci.orgnih.gov
Isomeric Forms of Caffeoylshikimic Acid in Nature
In nature, caffeoylshikimic acid exists in several isomeric forms, primarily differing in the position of the caffeoyl group on the shikimic acid core. The most commonly cited isomers are 3-O-caffeoylshikimic acid, this compound, and 5-O-caffeoylshikimic acid. nih.govncats.io These isomers are sometimes referred to by other names; for instance, 3-O-caffeoylshikimic acid is also known as dactylifric acid, while the 4-O- and 5-O- isomers are called isodactylifric and neodactylifric acid, respectively. medsci.orgcambridge.orgnih.gov
These isomers have been identified in various plants. For example, all three isomers are found in the vegetation liquor of oil palm. medsci.orgnih.govmdpi.com Date fruits (Phoenix dactylifera) are another notable source, containing 3-O-caffeoylshikimic acid and its isomers, which are involved in the fruit's enzymatic browning. nih.govgoogle.comwikipedia.org 5-O-Caffeoylshikimic acid has been isolated from plants such as Vaccinium corymbosum and Livistona chinensis. ncats.ioresearchgate.net 3-O-Caffeoylshikimic acid has also been isolated from Livistona chinensis. medchemexpress.com
Quantitative and Qualitative Variation in Plant Tissues and Genotypes
The concentration and presence of this compound and its isomers can vary significantly depending on the plant species, the specific tissue, and even the genotype. For instance, in oil palm, caffeoylshikimic acid is a major contributor to the total phenolic content of the vegetation liquor, with concentrations around 10,800 mg/kg. cambridge.orgnih.gov In contrast, it is considered a minor constituent in plants like yerba mate (Ilex paraguariensis) and some Vaccinium species. cambridge.org
Studies on pistachio trees have shown that the levels of related phenolic compounds can fluctuate between "ON" (fruit-bearing) and "OFF" years, suggesting a role in alternate bearing. tubitak.gov.tr Furthermore, research on cultivated and wild blueberries (Vaccinium corymbosum) revealed that this compound levels were a key differentiator between the two, indicating that domestication can alter the chemical profile of floral rewards. frontiersin.org The expression of genes involved in the phenylpropanoid pathway, which produces these compounds, is known to differ between plant species, leading to variations in the accumulation of these metabolites. nih.gov
Interactive Data Table: Occurrence of Caffeoylshikimic Acid Isomers
| Compound | Plant Source(s) | Reference(s) |
| This compound | Dicksonia antarctica (dwarf tree fern), Coffee beans (Coffea arabica), Illicium verum (Chinese star anise), Oil Palm (Elaeis guineensis), Sarcandra glabra, Euterpe oleracea (açaí palm) | zobodat.attandfonline.comchemfaces.comnih.govnih.govnih.govmedchemexpress.comchemicalbook.comchemrct.comchemondis.commedsci.orgnih.govresearchgate.net |
| 3-O-Caffeoylshikimic acid | Oil Palm (Elaeis guineensis), Date palm (Phoenix dactylifera), Livistona chinensis | medsci.orgnih.govnih.govgoogle.comwikipedia.orgmedchemexpress.comhmdb.ca |
| 5-O-Caffeoylshikimic acid | Oil Palm (Elaeis guineensis), Parablechnum wattsii, Vaccinium corymbosum (blueberry), Livistona chinensis, Solanum somalense, Date palm (Phoenix dactylifera) | publish.csiro.auresearchgate.netmedsci.orgnih.govncats.ioresearchgate.net |
Biosynthesis and Metabolic Pathways of 4 O Caffeoylshikimic Acid
Integration within the Shikimate Pathway
The shikimate pathway is a central metabolic route in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids. oup.comfrontiersin.orgctdbase.orgbioone.orgnih.gov This pathway serves as the foundational stage for the production of 4-o-Caffeoylshikimic acid.
Precursor Role of Shikimic Acid
Shikimic acid is a key intermediate in the shikimate pathway and the direct precursor to the shikimate moiety of this compound. mdpi.comzobodat.at The formation of this compound involves the esterification of the hydroxyl group at the C4 position of shikimic acid with caffeic acid. mdpi.comzobodat.at This reaction highlights the direct integration of shikimic acid into the final structure of the compound. The availability of shikimic acid, therefore, is a crucial factor influencing the rate of this compound synthesis.
Upstream Biosynthesis of Aromatic Amino Acids
The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgnih.govroyalsocietypublishing.org Through a series of seven enzymatic reactions, this pathway produces chorismate, which is the common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. oup.combioone.orgnih.govroyalsocietypublishing.org Phenylalanine, in particular, is the starting point for the phenylpropanoid pathway, which ultimately provides the caffeoyl portion of this compound. mdpi.comgoogle.com The regulation of the shikimate pathway is complex, with feedback inhibition by aromatic amino acids playing a key role in controlling the flow of carbon into this pathway. oup.com
Involvement in the Phenylpropanoid Biosynthesis Pathway
The phenylpropanoid pathway is responsible for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and, pertinently, this compound. mdpi.comcaldic.comtandfonline.comgenome.jpgenome.jp This pathway utilizes phenylalanine, an output of the shikimate pathway, as its initial substrate. mdpi.comgoogle.com
Conversion of Phenylalanine to Caffeic Acid
The journey from phenylalanine to caffeic acid involves a series of enzymatic steps that modify the basic phenylpropanoid skeleton. mdpi.comgoogle.com This conversion is a critical prerequisite for the subsequent esterification with shikimic acid.
The first committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). mdpi.comfrontiersin.orgnih.govwikipedia.orgmdpi.comfrontiersin.orgnih.gov PAL is a key regulatory enzyme, and its activity is often induced by various stimuli such as wounding, light, and pathogen attack. frontiersin.orgwikipedia.org This initial conversion is fundamental, as it channels carbon from primary metabolism (aromatic amino acids) into the diverse array of phenylpropanoid compounds. frontiersin.orgmdpi.com
Following the formation of trans-cinnamic acid, the next crucial step is its hydroxylation at the 4-position of the aromatic ring to produce p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase. mdpi.comgoogle.comnih.govmdpi.comoup.comcas.czbmbreports.org C4H is a pivotal enzyme in the phenylpropanoid pathway, as p-coumaric acid serves as a precursor for a wide variety of downstream metabolites. nih.gov Further enzymatic reactions, including hydroxylation at the 3-position, convert p-coumaric acid into caffeic acid. google.com
The table below summarizes the key enzymes involved in the biosynthesis of the precursors to this compound.
| Enzyme | Abbreviation | Pathway | Substrate | Product | Function |
| Phenylalanine Ammonia-Lyase | PAL | Phenylpropanoid | L-Phenylalanine | trans-Cinnamic Acid | Catalyzes the first committed step in the phenylpropanoid pathway. mdpi.comfrontiersin.orgnih.govwikipedia.orgmdpi.comfrontiersin.orgnih.gov |
| Cinnamate 4-Hydroxylase | C4H | Phenylpropanoid | trans-Cinnamic Acid | p-Coumaric Acid | Catalyzes the hydroxylation of cinnamic acid to form p-coumaric acid. mdpi.comgoogle.comnih.govmdpi.comoup.comcas.czbmbreports.org |
The intricate and regulated synthesis of both shikimic acid and caffeic acid through their respective pathways ultimately converges to form this compound, a testament to the interconnectedness of plant metabolic networks.
Role of 4-Coumarate:CoA Ligase (4CL)
The enzyme 4-coumarate:CoA ligase (4CL) plays a pivotal role in the biosynthesis of this compound by activating p-coumaric acid. mdpi.commdpi.com This activation step is essential for the subsequent reactions that lead to the formation of the caffeoyl moiety. 4CL catalyzes the ATP-dependent ligation of coenzyme A (CoA) to the carboxyl group of p-coumaric acid, yielding p-coumaroyl-CoA. taylorandfrancis.com This thioester is a key branch point in the phenylpropanoid pathway, directing carbon flow towards the synthesis of flavonoids, stilbenes, and, importantly, the precursors for this compound. frontiersin.orgnih.gov In the context of this compound biosynthesis, p-coumaroyl-CoA serves as the direct acyl donor for the esterification of shikimic acid. taylorandfrancis.com
Research in Populus trichocarpa has identified specific 4CL isoforms, Ptr4CL3 and Ptr4CL5, that are involved in monolignol biosynthesis and catalyze the formation of both 4-coumaroyl-CoA and caffeoyl-CoA. nih.gov Interestingly, 4-coumaroyl shikimic acid and caffeoyl shikimic acid have been found to act as inhibitors of these Ptr4CL enzymes, suggesting a feedback regulatory mechanism that could modulate metabolic flux through the pathway. nih.gov Specifically, 4-coumaroyl shikimic acid inhibits the formation of both 4-coumaroyl-CoA and caffeoyl-CoA, while caffeoyl shikimic acid only inhibits the formation of 4-coumaroyl-CoA. nih.gov
Role of p-Coumaric Acid 3-Hydroxylase (C3H)
The hydroxylation of the aromatic ring at the 3-position is a critical step in converting the p-coumaroyl moiety into the caffeoyl moiety characteristic of this compound. This reaction is catalyzed by p-coumaric acid 3-hydroxylase (C3H), also known as p-coumaroyl ester 3-hydroxylase. nih.govpnas.org C3H is a cytochrome P450-dependent monooxygenase, typically belonging to the CYP98A family. nih.govpnas.org
While it was initially thought that this hydroxylation occurred on free p-coumaric acid, evidence now strongly supports that the reaction takes place on an esterified substrate, namely p-coumaroyl shikimate. pnas.orgresearchgate.net The enzyme efficiently converts p-coumaroyl shikimic acid into caffeoyl shikimic acid. pnas.org In some plant species, such as Brachypodium distachyon, a novel peroxidase-type C3H has been identified, indicating alternative enzymatic mechanisms for this hydroxylation step. nih.gov In Populus trichocarpa, C3H3 has been shown to form protein complexes with cinnamic acid 4-hydroxylase (C4H) isoforms, and these complexes can mediate the 3-hydroxylation of both p-coumaric acid and p-coumaroyl shikimic acid. pnas.org
Esterification of Caffeic Acid with Shikimic Acid
The central reaction in the formation of this compound is the esterification of the carboxyl group of a hydroxycinnamic acid with a hydroxyl group of shikimic acid. This reaction is not a direct condensation of free caffeic acid and shikimic acid but rather involves an activated acyl donor, typically a CoA thioester.
Hydroxycinnamoyl-CoA:Shikimic Acid Hydroxycinnamoyltransferase (HCT)
Hydroxycinnamoyl-CoA:shikimic acid hydroxycinnamoyltransferase (HCT) is a key enzyme that catalyzes the transfer of a hydroxycinnamoyl group from its CoA thioester to shikimic acid. nih.govoup.com Specifically, HCT utilizes p-coumaroyl-CoA as the acyl donor and shikimic acid as the acceptor to produce p-coumaroyl shikimate. mdpi.comresearchgate.net This enzyme exhibits a preference for shikimic acid over quinic acid as the acyl acceptor. nih.govoup.com
The p-coumaroyl shikimate produced by HCT is then the substrate for C3H, which hydroxylates it to form caffeoyl shikimate. mdpi.comresearchgate.net HCT can also catalyze the reverse reaction, converting caffeoyl shikimate back to caffeoyl-CoA, which can then enter other metabolic pathways, such as the biosynthesis of chlorogenic acid. mdpi.comnih.gov Therefore, HCT plays a crucial role in shuttling hydroxycinnamoyl units between their CoA and shikimate ester forms, acting as a flexible node in the metabolic grid. oup.com
Cytochrome P450 Monooxygenases (e.g., CYP98A family) in Hydroxylation
As previously mentioned in the context of C3H, cytochrome P450 monooxygenases of the CYP98A family are central to the hydroxylation steps in the biosynthesis of this compound. nih.govpnas.org These enzymes are responsible for the meta-hydroxylation of the p-coumaroyl ring to produce the characteristic 3,4-dihydroxy substitution pattern of the caffeoyl group. nih.gov
The substrate for these CYP98A enzymes is typically the esterified form of p-coumaric acid, most notably p-coumaroyl shikimate. nih.gov The efficiency of this hydroxylation can be a key control point in the pathway. For instance, in some systems, the conversion of p-coumaroylquinic acid to chlorogenic acid by a CYP98A enzyme is more efficient than the conversion of p-coumaroylshikimic acid to caffeoylshikimic acid, which could influence the relative accumulation of these two esters. mdpi.com The CYP98A family is involved in the biosynthesis of a wide range of phenolic compounds, highlighting their evolutionary importance in the diversification of plant secondary metabolism. nih.gov
Compartmentalization of Biosynthetic Processes within Plant Cells (e.g., Cytosol, Chloroplasts, Vacuole)
The biosynthesis of this compound, like other phenylpropanoid pathways, is a spatially organized process within the plant cell. The initial steps of the shikimate pathway, which produces shikimic acid, occur in the plastids (chloroplasts). nih.gov However, the subsequent steps of the phenylpropanoid pathway, including the synthesis of this compound, are believed to primarily take place in the cytosol. mdpi.comresearchgate.net
Enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4H) are known to be associated with the endoplasmic reticulum, which facilitates the channeling of intermediates. frontiersin.org The enzymes responsible for the later steps, including 4CL, HCT, and C3H, are thought to be localized in the cytoplasm, where they can form multi-enzyme complexes or "metabolons" to enhance catalytic efficiency and control metabolic flux. researchgate.netfrontiersin.org
Interactive Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA, AMP, PPi |
| p-Coumaric Acid 3-Hydroxylase | C3H | Hydroxylates the aromatic ring | p-Coumaroyl shikimate | Caffeoyl shikimate |
| Hydroxycinnamoyl-CoA:Shikimic Acid Hydroxycinnamoyltransferase | HCT | Transfers p-coumaroyl group to shikimic acid | p-Coumaroyl-CoA, Shikimic acid | p-Coumaroyl shikimate, CoA |
| Caffeoyl Shikimic Acid Esterase | CSE | Hydrolyzes caffeoyl shikimate | Caffeoyl shikimate | Caffeic acid, Shikimic acid |
| Cytochrome P450 Monooxygenase | CYP98A | Catalyzes meta-hydroxylation | p-Coumaroyl esters | Caffeoyl esters |
Table 2: Cellular Compartmentalization of Biosynthetic Steps
| Metabolic Process | Primary Cellular Location | Key Molecules/Enzymes Involved |
| Shikimic Acid Synthesis | Plastids (Chloroplasts) | Shikimate pathway enzymes |
| Phenylpropanoid Core Pathway | Cytosol / Endoplasmic Reticulum | PAL, C4H, 4CL |
| Esterification and Hydroxylation | Cytosol | HCT, C3H (CYP98A) |
| Storage of Final Product | Vacuole | This compound |
Genetic Regulation of Biosynthetic Enzymes and Pathways
The biosynthesis of this compound is intricately controlled at the genetic level, involving a suite of structural genes that encode the necessary enzymes and regulatory genes that modulate their expression. This regulation ensures that the production of phenolic compounds responds to developmental cues and environmental stimuli.
Structural Genes Encoding Enzymes (e.g., PAL, C4H, 4CL, HCT, C3'H)
The formation of this compound is dependent on the general phenylpropanoid pathway, which involves a series of enzymatic steps catalyzed by specific proteins. The genes encoding these enzymes are known as structural genes. nih.gov The initial steps, often referred to as the general phenylpropanoid pathway, convert L-phenylalanine into p-coumaroyl-CoA. mdpi.comfrontiersin.org This activated intermediate is then directed towards various branch pathways, including the one leading to caffeoylshikimic acid.
The key structural genes and the enzymes they encode are:
Phenylalanine ammonia-lyase (PAL): This enzyme initiates the phenylpropanoid pathway by catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. frontiersin.orgmdpi.comtandfonline.com It represents a critical link between primary and secondary metabolism. mdpi.com
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the para-position to form p-coumaric acid. frontiersin.orgtandfonline.com
4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. frontiersin.orgtandfonline.com This thioester is a central branch-point intermediate in phenylpropanoid metabolism.
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): HCT is a crucial enzyme from the BAHD acyltransferase family. It catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid, forming p-coumaroyl-4-O-shikimate. frontiersin.orgnih.govmdpi.com
p-Coumaroyl ester 3'-hydroxylase (C3'H): Another key cytochrome P450 enzyme (CYP98A family), C3'H hydroxylates the p-coumaroyl moiety of p-coumaroyl-4-O-shikimate at the 3' position to produce this compound. mdpi.comnih.gov
The expression levels of these structural genes often correlate with the accumulation of phenolic compounds. For instance, in various plants, elevated transcript abundance of PAL, C4H, 4CL, and HCT has been linked to higher concentrations of chlorogenic acid, a related caffeoyl ester. frontiersin.org In dandelion, the biosynthesis pathway for caffeic acid was reconstructed based on differentially expressed genes annotated as PAL, C4H, 4CL, HCT, and C3'H. researcher.life
| Gene | Enzyme | Function in the Pathway | Reference |
|---|---|---|---|
| PAL | Phenylalanine ammonia-lyase | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. | frontiersin.orgmdpi.comtandfonline.com |
| C4H | Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to form p-coumaric acid. | frontiersin.orgtandfonline.com |
| 4CL | 4-Coumarate:CoA ligase | Activates p-coumaric acid to form p-coumaroyl-CoA. | frontiersin.orgtandfonline.com |
| HCT | Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase | Transfers the p-coumaroyl group to shikimic acid. | frontiersin.orgnih.govmdpi.com |
| C3'H | p-Coumaroyl ester 3'-hydroxylase | Hydroxylates p-coumaroyl-4-O-shikimate to form this compound. | mdpi.comnih.gov |
Regulatory Genes and Transcription Factors (e.g., MYB, WRKY, ERF, bHLH)
The expression of the structural genes involved in the this compound biosynthetic pathway is controlled by a complex network of regulatory proteins, primarily transcription factors (TFs). nih.gov These TFs bind to specific recognition sites in the promoter regions of structural genes, thereby activating or repressing their transcription in response to various internal and external signals. nih.gov Several major families of transcription factors have been identified as key regulators of the phenylpropanoid pathway.
MYB (myeloblastosis) family: MYB transcription factors are one of the largest and most important regulatory families in plants. nih.gov They are known to act as master switches in pathways like lignin (B12514952) biosynthesis, regulating a cascade of structural genes including PAL, C4H, 4CL, HCT, and C3'H. nih.gov Specific MYB members have been shown to be activators in the monolignol and flavonoid pathways. mdpi.com
WRKY family: WRKY TFs are widely associated with plant defense responses, including the activation of genes involved in the production of antimicrobial secondary metabolites like phenolic compounds. frontiersin.org They have been implicated in the regulation of genes in the phenylpropanoid pathway, contributing to the accumulation of compounds like chlorogenic acid. researchgate.netresearchgate.net
ERF (Ethylene Response Factor) family: As part of the AP2/ERF superfamily, these TFs are key mediators of ethylene (B1197577) signaling, which often intersects with defense and stress responses. researchgate.net Their involvement in regulating phenylpropanoid biosynthesis highlights the pathway's role in adapting to environmental challenges. nih.govresearchgate.net
bHLH (basic Helix-Loop-Helix) family: bHLH proteins are another large family of TFs that often work in concert with MYB factors to regulate branches of the phenylpropanoid pathway, particularly flavonoid biosynthesis. frontiersin.orgresearchgate.net Their role extends to the regulation of genes involved in the synthesis of caffeoylquinic acids, suggesting a broader function in phenolic metabolism. researchgate.net
Integrative analyses combining transcriptomics and metabolomics in various plant species have revealed that genes encoding these transcription factors often show expression patterns that are highly correlated with the accumulation of caffeoyl esters. researchgate.net This suggests their pivotal role in fine-tuning the metabolic flux through the pathway. nih.govresearchgate.net
| Transcription Factor Family | General Role in Phenylpropanoid Metabolism | Reference |
|---|---|---|
| MYB | Acts as a key activator, often regulating multiple structural genes in the pathway, including those for lignin and flavonoids. | nih.govmdpi.comnih.gov |
| WRKY | Primarily involved in defense responses, activating genes for the synthesis of protective phenolic compounds. | frontiersin.orgresearchgate.netresearchgate.net |
| ERF | Mediates ethylene and stress responses, influencing the production of phenylpropanoids as part of the plant's adaptation. | nih.govresearchgate.netresearchgate.net |
| bHLH | Often cooperates with MYB factors to regulate specific branches of the pathway, such as flavonoid and caffeoylquinic acid synthesis. | frontiersin.orgresearchgate.netresearchgate.net |
Evolutionary Diversification in Phenolic Ester Metabolism
The biosynthesis of phenolic esters like this compound is a testament to the evolutionary plasticity of plant secondary metabolism. nih.gov The pathways leading to a diverse array of caffeic acid esters, including caffeoylshikimic acid, chlorogenic acid (caffeoylquinic acid), and rosmarinic acid, share common enzymatic steps, suggesting a close evolutionary relationship. nih.gov
The core reactions—the use of an activated hydroxycinnamoyl-CoA donor (like p-coumaroyl-CoA) and its transfer to an acceptor molecule from the shikimate pathway (shikimic or quinic acid)—are fundamental. nih.gov This is followed by a hydroxylation step on the aromatic ring, typically catalyzed by a CYP98A family enzyme. nih.gov
The evolution of new phenolic ester pathways appears to have occurred through the recruitment and modification of pre-existing enzymes. nih.gov For example, it is thought that only a few new enzymes needed to be "invented" for the evolution of rosmarinic acid biosynthesis. nih.gov The foundational genes were likely those already present for the formation of chlorogenic and caffeoylshikimic acids. nih.gov Hydroxycinnamoyltransferases (HCTs) and the CYP98A hydroxylases show high sequence similarities across different pathways, yet they have evolved specificity for different substrates, leading to metabolic diversification. nih.gov This demonstrates how gene duplication followed by functional divergence can create novel metabolic capabilities, allowing plants to produce a wide range of phenolic esters tailored for specific ecological roles, such as defense against herbivores and pathogens. nih.govdb-thueringen.de
Biological Activities and Mechanistic Studies in Vitro and Non Human Models
Antioxidant Activity and Free Radical Scavenging Mechanisms
The compound is recognized for its antioxidant properties, acting as a free radical scavenger to protect cells from oxidative stress. biosynth.com Its mechanism of action is largely attributed to its specific chemical structure, which allows it to neutralize reactive oxygen species (ROS). nih.govresearchgate.net Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have confirmed the potent and rapid free radical scavenging activity of extracts containing caffeoylshikimic acid isomers. nih.govresearchgate.net
The antioxidant capacity of 4-O-Caffeoylshikimic acid is intrinsically linked to its molecular architecture. mdpi.com The structure contains a caffeoyl moiety which possesses conjugated double bonds; these are crucial for stabilizing radicals through resonance. nih.gov This structural feature is a key determinant of its bioactivity. nih.gov
Furthermore, the presence of multiple hydroxyl (-OH) groups on the phenolic ring is critical to its function. nih.govresearchgate.net Specifically, caffeoylshikimic acid has four hydroxyl groups that contribute to its potent antioxidant activity. nih.govresearchgate.netmdpi.com The antioxidant mechanism involves the ability to donate hydrogen atoms from these hydroxyl groups, thereby neutralizing free radicals. nih.govresearchgate.netmdpi.com The degree of hydroxylation in phenolic compounds is directly related to their antioxidant and radical scavenging efficacy. nih.gov
In various cellular models, this compound has demonstrated a capacity to mitigate oxidative stress. biosynth.com As a constituent of certain plant-derived extracts, it has shown protective effects against oxidative damage induced by agents like hydrogen peroxide (H₂O₂). medsci.orgnih.gov
Studies on human neuroblastoma (SH-SY5Y) cells have shown that related caffeoylquinic acid (CQA) derivatives can protect against H₂O₂-induced cellular injury. nih.gov The protective mechanisms involve the activation of endogenous antioxidant enzymes. nih.gov By scavenging free radicals, the compound helps to prevent the cellular damage associated with oxidative stress, which is implicated in the pathology of various diseases. biosynth.com
Table 1: Summary of In Vitro Studies on the Antioxidant Activity of this compound and Related Compounds This table is interactive. Click on the headers to sort.
| Compound/Extract | Model System | Assay | Key Finding | Reference(s) |
|---|---|---|---|---|
| Oil Palm Phenolics (containing Caffeoylshikimic acid isomers) | Chemical | DPPH Assay | Potent and rapid free radical scavenging activity confirmed. | nih.govresearchgate.net |
| Caffeoylshikimic Acid | Theoretical | Structural Analysis | Four hydroxyl groups and conjugated double bonds identified as key to hydrogen donation and radical stabilization. | mdpi.comnih.gov |
| Caffeoylquinic Acid Derivatives | Human Neuroblastoma Cells (SH-SY5Y) | H₂O₂-induced injury model | Protected cells from oxidative stress-induced injury. | nih.gov |
| Nettle Polyphenolic Extract (containing Caffeoylshikimic acid) | Human Colon Cells | H₂O₂-induced stress model | Protected cells against oxidative stress. | nih.gov |
Role of Conjugated Double Bonds and Hydroxyl Groups
Interactions with Cellular Pathways in Non-Human Biological Models
Beyond direct antioxidant action, this compound and its isomers interact with specific intracellular pathways, demonstrating a more complex biological influence in non-human models.
Research has explored the structure-activity relationship of caffeoylquinic acids (CQAs) on the acceleration of ATP production in human neuroblastoma SH-SY5Y cells. nih.govresearchgate.net One study reported that 3,5-di-O-caffeoylquinic acid increased the intracellular ATP level. nih.govresearchgate.net Further investigation into various synthetic CQA derivatives revealed that the number of caffeoyl groups bound to the quinic acid core is important for this activity. nih.gov Specifically, 3,4,5-tri-O-caffeoylquinic acid demonstrated the highest accelerating activity on ATP production among the tested compounds, suggesting that a higher degree of caffeoylation enhances this effect. nih.gov Another study noted that chlorogenic acid (3-O-caffeoylquinic acid), a related compound, can induce the overexpression of the glycolytic enzyme phosphoglycerate kinase-1, which is associated with ATP production. semanticscholar.org
In the context of cancer research, the mitogen-activated protein kinase (MAPK) pathway is a critical target. researchgate.net MEK, a protein kinase within this pathway, is a well-structured downstream receptor considered a promising target for therapeutic intervention. researchgate.netnih.gov An in silico study using virtual screening strategies explored the activity of numerous plant-based bioactive compounds against MEK. nih.gov The findings from molecular docking, binding free energy (MM-GBSA), and drug-likeness analyses indicated that the related isomer, 5-O-caffeoylshikimic acid, has a high binding affinity for the MEK protein. nih.govacs.orgresearchgate.net Further molecular dynamics simulations were performed to explore this potential inhibitory activity in a simulated biological environment. nih.gov
This compound and its derivatives have been investigated for their neuroprotective potential in neuronal cell culture models. medsci.orgmdpi.com Caffeoylquinic acid derivatives have been shown to protect human neuroblastoma SH-SY5Y cells from injury induced by hydrogen peroxide. nih.gov The mechanism underlying this neuroprotection involves the modulation of oxidative status within the cells. nih.gov Intensive studies on related derivatives indicated that these compounds may work by activating endogenous antioxidant enzymes and regulating the phosphorylation of key signaling molecules, including those in the MAPK and AKT pathways. nih.gov Extracts containing caffeoylshikimic acid have demonstrated neuroprotective activity in the SH-SY5Y cell line against various toxic insults. mdpi.com
Table 2: Summary of Studies on Cellular Pathway Interactions of this compound and Related Isomers This table is interactive. Click on the headers to sort.
| Compound/Isomer | Model System | Pathway/Target | Key Finding | Reference(s) |
|---|---|---|---|---|
| Caffeoylquinic Acid Derivatives | Human Neuroblastoma Cells (SH-SY5Y) | ATP Production | The number of caffeoyl groups correlates with the acceleration of intracellular ATP production. | nih.govresearchgate.net |
| 5-O-Caffeoylshikimic Acid | In silico Cancer Model | MEK Protein (MAPK Pathway) | Demonstrated increased binding affinity to the MEK protein in molecular docking and simulation studies. | nih.govacs.orgresearchgate.net |
| Caffeoylquinic Acid Derivatives | Human Neuroblastoma Cells (SH-SY5Y) | Neuroprotection (MAPK/AKT pathways) | Protected neuronal cells from H₂O₂-induced injury, partly by modulating phosphorylation of MAPK and AKT. | nih.gov |
Anti-atherosclerotic Potential in Preclinical Vascular Models
Preclinical studies, primarily utilizing extracts rich in caffeoylshikimic acid isomers, including this compound, have demonstrated notable anti-atherosclerotic potential. Research on oil palm phenolics (OPP), where caffeoylshikimic acid is a major component, has shown significant protective effects in vascular models. nih.govmdpi.com
In an atherogenic rabbit model, supplementation with OPP led to a significant reduction in the development of fibrous plaques. mdpi.com The treated group also exhibited less intimal fibrosis and a lower degree of foam cell formation, which are critical events in the progression of atherosclerosis. mdpi.com Furthermore, OPP has been shown to inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro. nih.gov The oxidative modification of LDL is a key initiating step in the development of atherosclerosis, and its inhibition suggests a protective mechanism against the disease. mdpi.com By increasing the lag time of conjugated diene formation, OPP demonstrates an ability to protect LDL from oxidative damage. nih.gov
Studies on atherogenic diet-fed mice have revealed that OPP can attenuate oxidative stress and inflammation within the liver and heart. mdpi.com While direct studies on the isolated this compound are limited, the effects of related compounds provide further insight. For instance, 3,4-di-O-caffeoylquinic acid has been found to inhibit the proliferation and migration of rat vascular smooth muscle cells (VSMCs) induced by angiotensin II. nih.gov Similarly, caffeic acid, a structural component of this compound, has been shown to inhibit VSMC proliferation. nih.gov These findings suggest that the anti-atherosclerotic effects of extracts containing this compound may be due, at least in part, to the inhibition of key cellular processes in the development of atherosclerotic plaques.
Table 1: Effects of Extracts Containing this compound on Atherosclerosis-Related Markers in Preclinical Models
| Model System | Extract/Compound | Key Findings | Reference |
|---|---|---|---|
| Atherogenic Rabbit Model | Oil Palm Phenolics (OPP) | Significantly less fibrous plaque formation; reduced intimal fibrosis and foam cell formation. | mdpi.com |
| Human Low-Density Lipoprotein (LDL) in vitro | Oil Palm Phenolics (OPP) | Inhibited Cu-mediated oxidation; increased lag time for conjugated diene formation. | nih.gov |
| Atherogenic Diet-Fed Mice | Oil Palm Phenolics (OPP) | Attenuated atherogenic oxidative stress and inflammation in liver and heart. | mdpi.com |
| Cultured Rat Vascular Smooth Muscle Cells (rVSMC) | 3,4-di-O-Caffeoylquinic Acid | Inhibited angiotensin II-evoked proliferation and migration. | nih.gov |
Enzyme Inhibitory Activities (e.g., α-glucosidase)
This compound has been identified as a constituent in plant extracts that exhibit significant enzyme inhibitory activity, particularly against α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. botanicalsciences.com.mx
A methanol (B129727) extract from the inflorescences of Caryota urens, which contains this compound, demonstrated potent inhibitory activity against yeast α-glucosidase, with an IC50 value of 1.53 μg/mL. nih.gov The same extract also showed inhibitory effects in enzyme-enriched homogenates from human Caco-2 cells, with an IC50 of 64.75 µg/mL. nih.gov While this study highlights the potent activity of the extract, the specific contribution of this compound to this effect was not isolated.
Research on the isomers of this compound provides further evidence of its potential as an enzyme inhibitor. For example, 5-O-caffeoylshikimic acid, isolated from Smilax glabra, showed α-glucosidase inhibitory activity with an IC50 value of approximately 38 μg/mL. researchgate.netbenthamdirect.com This was significantly more potent than the reference compound acarbose, which had an IC50 of about 525 μg/mL in the same study. researchgate.netbenthamdirect.com Although the IC50 value for pure this compound is not available in the reviewed literature, the strong activity of extracts containing it and its isomer suggests it is a promising candidate for α-glucosidase inhibition.
Table 2: α-Glucosidase Inhibitory Activity of Extracts Containing Caffeoylshikimic Acid Isomers
| Source | Compound/Extract | Enzyme Source | IC50 Value | Reference |
|---|---|---|---|---|
| Caryota urens Inflorescences | Methanol Extract (contains this compound) | Yeast α-glucosidase | 1.53 μg/mL | nih.gov |
| Caryota urens Inflorescences | Methanol Extract (contains this compound) | Human Caco-2 cell homogenate | 64.75 µg/mL | nih.gov |
| Smilax glabra | 5-O-Caffeoylshikimic Acid | Not specified | ~38 μg/mL | researchgate.netbenthamdirect.com |
| - | Acarbose (Reference) | Not specified | ~525 μg/mL | researchgate.netbenthamdirect.com |
Protective Roles in Biological Systems against Oxidative Damage
The structure of this compound, which contains four hydroxyl groups, suggests a strong potential for antioxidant activity. cambridge.org This is supported by studies on plant extracts rich in this compound and its isomers, which have demonstrated significant protective effects against oxidative damage in various in vitro assays.
Oil palm phenolics (OPP), containing this compound as a major component, have shown potent free radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The antioxidant capacity of OPP is attributed to its ability to donate hydrogen atoms and scavenge free radicals, with the degree of hydroxylation in the phenolic compounds being a key factor. cambridge.org
Extracts from the roots of Euterpe oleracea (açaí), which have been shown to contain 3-O-, 4-O-, and 5-O-caffeoylshikimic acids, exhibited antioxidant effects in both DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. semanticscholar.orgsemanticscholar.org Similarly, an online HPLC-DPPH method identified 5-O-caffeoylshikimic acid as one of the phenolic compounds responsible for the radical scavenging properties of extracts from several Polynesian medicinal plants. nih.gov The protective role against oxidative damage is a key component of the anti-atherosclerotic potential of these compounds, as the oxidation of LDL is a primary event in the development of atherosclerosis. nih.govmdpi.com
Table 3: Antioxidant Activity of Extracts Containing Caffeoylshikimic Acid Isomers
| Source | Assay | Key Findings | Reference |
|---|---|---|---|
| Oil Palm Phenolics (OPP) | DPPH | Potent free radical scavenging activity. | nih.gov |
| Euterpe oleracea (açaí) root extract | DPPH & FRAP | Demonstrated antioxidant activity. The extract contains this compound. | semanticscholar.org |
| Polynesian medicinal plant extracts | Online HPLC-DPPH | 5-O-caffeoylshikimic acid identified as a bioactive radical scavenger. | nih.gov |
| Oil Palm Phenolics (OPP) | LDL Oxidation | Inhibited copper-mediated oxidation of human LDL. | nih.gov |
Role in Plant Physiology and Defense Mechanisms
Contribution to Plant Defense Against Biotic and Abiotic Stress
Plants continuously face threats from their environment, including biotic factors like pests and pathogens, and abiotic factors such as salinity, drought, and heavy metal toxicity. 4-o-Caffeoylshikimic acid is a key player in the plant's defense arsenal (B13267) against these stressors. nih.govmdpi.commdpi.com Its accumulation is often induced in response to external stimuli, where it can act as a signaling molecule to trigger defense responses or as a direct protective agent. mdpi.comoup.com
Salinity is a major abiotic stress that can severely limit plant growth and productivity. In response to high salt concentrations, some plants accumulate phenolic compounds, including this compound, as a defense mechanism. mdpi.comresearchgate.netmdpi.com Studies on safflower (Carthamus tinctorius) have shown that saline treatments lead to an increase in the content of caffeoylshikimic acid, alongside other phenolic acids like caffeic acid, ρ-coumaric acid, and ferulic acid. researchgate.net Similarly, research on Sophora alopecuroides revealed that under salt stress, the expression of genes involved in the flavonoid biosynthesis pathway, which includes the production of 5-O-caffeoylshikimic acid, is significantly altered. mdpi.com The accumulation of these compounds helps the plant to mitigate the oxidative stress caused by high salinity. oup.comresearchgate.net For instance, in blueberry leaves, salt stress was found to upregulate the accumulation of most cinnamic acids and their derivatives, including caffeoylshikimic acid, suggesting their role in mitigating salt-induced damage. mdpi.com
Drought is another critical environmental stress that affects plant survival. The accumulation of certain metabolites is a key strategy for plants to cope with water scarcity. While some studies have shown that drought conditions can lead to a decrease in caffeoylshikimic acid levels in certain plants like maize, this compound is implicated in growth promotion under normal watering conditions. frontiersin.org In other contexts, the phenylpropanoid pathway, which produces this compound, is recognized for its role in drought resistance, primarily through the production of lignin (B12514952), which strengthens cell walls and reduces water loss. researchgate.net
Heavy metal contamination in soil poses a significant threat to plant health. aloki.hunih.gov Plants have evolved mechanisms to tolerate the toxic effects of heavy metals, and the accumulation of phenolic compounds is one such strategy. aloki.hu It has been suggested that increased production of chlorogenic acid, a related compound, in Miscanthus sinensis growing in mine sites contributes to heavy metal tolerance. researchgate.netresearchgate.net Although direct evidence for the role of this compound in heavy metal tolerance is still emerging, its position in the phenylpropanoid pathway suggests a potential contribution to the plant's defense against heavy metal-induced oxidative stress. researchgate.netaloki.hu
This compound plays a crucial role in defending plants against a wide range of pests and pathogens. mdpi.comd-nb.inforesearchgate.net It can act as a phytoanticipin, a constitutively produced compound with antimicrobial properties, or as a phytoalexin, which is synthesized in response to pathogen attack. mdpi.com For example, in date palm roots, the accumulation of caffeoylshikimic acids is a defense response against the pathogenic fungus Fusarium oxysporum f. sp. albedinis. researchgate.net Studies on Chinese cabbage have identified the phenylpropanoid biosynthesis pathway, which produces 5-O-caffeoylshikimic acid, as important for resistance against Plasmodiophora brassicae, the causal agent of clubroot disease. mdpi.com Furthermore, research on rice has shown that upon infestation by the Yellow Stem Borer, there is an increased accumulation of 5-O-caffeoylshikimic acid in both susceptible and tolerant lines, indicating its involvement in the defense response. biorxiv.org In cultivated highbush blueberry, wild plants had significantly higher levels of this compound in their nectar, which was shown to reduce infection by a gut pathogen in bumble bees, highlighting its ecological significance in plant-pollinator-pathogen interactions. d-nb.infofrontiersin.org
Tolerance to Heavy Metal Toxicity
Function as Storage Compounds for Lignin Monomer Intermediates
Lignin is a complex polymer that provides structural support to plants and is essential for water transport and defense. researchgate.netosti.gov this compound is a key intermediate in the biosynthesis of lignin monomers. nih.govosti.govresearchgate.net The phenylpropanoid pathway shunts intermediates through caffeoyl shikimate, which is then hydrolyzed by caffeoyl shikimate esterase (CSE) to produce caffeate. osti.govresearchgate.net This caffeate is then converted to caffeoyl-CoA, a precursor for the synthesis of guaiacyl and syringyl lignin units. nih.govosti.gov Therefore, this compound can be considered a stored form of a lignin precursor, allowing the plant to regulate the flux of metabolites into the lignin biosynthetic pathway as needed. osti.govresearchgate.net
Photoprotective Role in Plant Tissues (e.g., Against Light Damage)
Exposure to high levels of light, particularly ultraviolet (UV) radiation, can cause significant damage to plant tissues. frontiersin.org Phenolic compounds, including derivatives of caffeic acid, are known to have photoprotective properties. frontiersin.orgrsc.org They can act as UV screens, absorbing harmful radiation and dissipating it as heat, thereby protecting the underlying photosynthetic machinery. oup.com While the specific photoprotective role of this compound is an area of ongoing research, its chemical structure, containing a caffeoyl group, suggests it can contribute to the plant's defense against light-induced oxidative damage. biosynth.comoup.com The accumulation of such phenolic compounds is often upregulated in response to UV stress, enhancing the plant's tolerance. oup.com
Influence on Plant Growth and Development Parameters
This compound, a derivative of shikimic acid, has been noted for its role in various aspects of plant growth and development. zobodat.at As a secondary metabolite, its presence and concentration can influence key physiological parameters, from root and shoot elongation to biomass accumulation and transpiration. zobodat.atbiosynth.com
Effects on Leaf Area and Biomass Accumulation (Fresh and Dry Weight)
Below is a table summarizing the effects of low salt stress on the growth parameters of Limonium bicolor, which corresponded with an increase in caffeoyl shikimic acid.
| Growth Parameter | Fold Increase (Low Salt vs. Control) |
| Root Dry Weight | 1.25 |
| Leaf Dry Weight | 1.35 |
| Leaf Number | 1.12 |
| Leaf Area | 1.56 |
| Shoot Height | 1.18 |
| Root Length | 1.25 |
Regulation of Transpiration Rate
Shikimic acid and its derivatives have been observed to influence the rate of transpiration in plants. zobodat.at In studies involving cowpea plants, seed pretreatment with various doses of shikimic acid induced a notable increase in the total leaf conductivity and transpiration rate at different stages of growth. zobodat.at This effect may be linked to an increased rate of water uptake from the soil, which in turn could explain the significant increase in the fresh weight of the plants. zobodat.at Conversely, a study on barley under low-temperature stress showed that a decrease in the transpiration rate was accompanied by an increase in 5-O-caffeoylshikimic acid. nih.gov
Involvement in Cell Wall Thickening for Resistance
This compound is implicated in the crucial plant defense mechanism of cell wall thickening. This process is a key component of resistance against pathogens and environmental stress. nih.govfrontiersin.org The biosynthesis of lignin, a major component of the secondary cell wall, is a complex process in which caffeoyl shikimate esters play a role. researchgate.net
Research has shown that the downregulation of enzymes involved in the metabolism of caffeoyl shikimate can lead to reduced lignin content. researchgate.net For instance, the enzyme Caffeoyl Shikimate Esterase (CSE) catalyzes the conversion of caffeoyl shikimate to caffeic acid, a step in the lignin biosynthetic pathway. researchgate.net Mutants lacking CSE exhibit less lignin deposition. researchgate.net
Furthermore, genes involved in the phenylpropanoid pathway, which produces precursors for lignin, are activated in response to stress. researchgate.net The accumulation of phenolic compounds, including caffeoyl shikimic acid, is often associated with enhanced resistance. researchgate.netmdpi.com For example, in date palm roots, caffeoylshikimic acids are considered a resistance factor against Fusarium oxysporum. researchgate.net In lily cultivars, the accumulation of 5-O-caffeoylshikimic acid was observed in infected plants, suggesting a role in the defense response. mdpi.com Overexpression of certain genes from the phenylpropanoid pathway in Arabidopsis thaliana has been shown to increase cell wall thickness in fibers and xylem cells. researchgate.net This thickening of the cell wall provides a physical barrier against pathogen penetration. mdpi.com
Analytical Methodologies for Research and Characterization
Extraction and Enrichment Procedures from Plant Matrices
The initial and critical step in the analysis of 4-o-caffeoylshikimic acid is its efficient extraction from the plant source. The choice of solvent and extraction conditions significantly impacts the yield and integrity of the target compound.
Solvent-Based Extraction Techniques (e.g., Acetone/Water/HCl, Methanol)
Solvent-based extraction is the most common approach for isolating this compound and related phenolic compounds from plant materials. The selection of the solvent system is paramount and is often tailored to the specific plant matrix and the polarity of the target analytes.
Commonly employed solvents include:
Methanol (B129727): Methanol is a widely used solvent for the extraction of phenolic compounds, including caffeoylshikimic acids. sci-hub.sesemanticscholar.org It is effective in solubilizing a broad range of polar and moderately polar compounds. For instance, a methanolic extract of maté (Ilex paraguariensis) leaves was directly used for LC-MS analysis to identify various chlorogenic acids, including caffeoylshikimic acid isomers. sci-hub.se
Aqueous Mixtures: Mixtures of organic solvents with water are frequently used to enhance extraction efficiency. The addition of water increases the polarity of the solvent system, facilitating the extraction of highly polar compounds like caffeoylshikimic acid. For example, 70% ethanol (B145695) and 80% methanol have been shown to be effective in extracting phenolic compounds from Hibiscus sabdariffa. semanticscholar.org
Acidified Solvents: The addition of a small amount of acid, such as hydrochloric acid (HCl) or formic acid, to the extraction solvent can improve the stability of phenolic compounds and prevent their degradation. nih.gov A mixture of trifluoroacetic acid and water has been utilized in the deprotection step during the synthesis of caffeoylshikimic acid derivatives, highlighting the utility of acidic conditions. sci-hub.se
A general procedure for solvent-based extraction might involve macerating the dried and powdered plant material with the chosen solvent, followed by filtration and concentration of the extract under reduced pressure. Further purification steps, such as solid-phase extraction (SPE), may be employed to remove interfering substances and enrich the fraction containing this compound.
Influence of Extraction Conditions on Isomeric Ratios
The conditions employed during extraction can significantly influence the isomeric profile of caffeoylshikimic acids. Caffeoylshikimic acids, like the more extensively studied caffeoylquinic acids, are susceptible to isomerization, particularly under harsh conditions such as high temperatures. nih.gov
Heating can cause the migration of the caffeoyl group along the shikimic acid backbone, leading to a mixture of isomers (3-O-, 4-O-, and 5-O-caffeoylshikimic acid). This phenomenon is well-documented for caffeoylquinic acids, where heating a solution of 5-CQA results in the formation of 3- and 4-CQA. nih.gov Therefore, extraction methods that utilize heat, such as Soxhlet extraction, decoction, or microwave-assisted extraction, may alter the natural isomeric ratio of caffeoylshikimic acids present in the plant. nih.gov
To preserve the native isomeric profile, it is often recommended to use extraction methods that avoid high temperatures, such as cold maceration or ultrasound-assisted extraction at controlled temperatures. The choice of extraction method should be carefully considered based on the research objectives, whether it is to determine the original composition in the plant or to produce a stable extract for further characterization and bioactivity studies. nih.gov
Advanced Chromatographic Techniques for Separation and Quantification
Due to the structural similarity of caffeoylshikimic acid isomers and their presence in complex mixtures, advanced chromatographic techniques are indispensable for their separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of analytical methods for this compound. nih.govmdpi.comresearchgate.netmdpi.com These techniques offer high resolution and sensitivity, enabling the separation of closely related isomers.
Stationary Phases: Reversed-phase columns, particularly C18 and phenyl-bonded phases, are commonly used for the separation of caffeoylshikimic acids. nih.govmdpi.com The choice of the stationary phase can influence the selectivity and resolution of the separation. For instance, a phenyl-bonded phase can leverage the phenolic nature of these compounds for enhanced separation. nih.gov
Mobile Phases: The mobile phase typically consists of a gradient mixture of an aqueous solvent (often acidified with formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency in mass spectrometry) and an organic solvent like acetonitrile (B52724) or methanol. sci-hub.semdpi.comgoogle.com The gradient elution allows for the separation of compounds with a wide range of polarities within a single analytical run.
UHPLC systems, which utilize columns with smaller particle sizes (< 2 µm), provide higher efficiency, faster analysis times, and better resolution compared to conventional HPLC. nih.govsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-based methods for the analysis of non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed after a derivatization step. nih.govtandfonline.com Derivatization, typically silylation to create trimethylsilyl (B98337) (TMS) esters/ethers, increases the volatility and thermal stability of the compound, making it suitable for GC analysis. tandfonline.com
In one study, the trimethylsilyl derivative of this compound was analyzed by GC-MS, providing a characteristic mass spectrum that aided in its structural elucidation. tandfonline.com However, the need for derivatization adds a step to the sample preparation process and may introduce variability.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Hyphenated Variants (e.g., LC-DAD, LC-ESI-QTOF/MS/MS, UHPLC-ESI-MS/MS, LC-HRMS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the analysis of natural products, including this compound. sci-hub.senih.govmdpi.com This powerful hyphenated technique provides not only retention time data from the chromatography but also mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer, allowing for unambiguous identification and structural characterization.
Various LC-MS configurations are utilized:
LC-DAD (Diode Array Detector): HPLC systems are often equipped with a DAD, which provides UV-Vis spectra of the eluting compounds. Caffeoylshikimic acid exhibits a characteristic UV absorption spectrum that aids in its preliminary identification.
LC-ESI-MS/MS: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern of this compound can help to distinguish it from its isomers. mdpi.com
UHPLC-ESI-MS/MS: The combination of UHPLC with ESI-MS/MS offers the highest level of performance in terms of speed, resolution, and sensitivity for the analysis of complex plant extracts. nih.govsemanticscholar.org
LC-HRMS (High-Resolution Mass Spectrometry): Instruments like Quadrupole-Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide high-resolution mass data, enabling the determination of the elemental composition of the compound with high accuracy. mdpi.comnih.gov This is particularly useful for confirming the molecular formula of this compound and distinguishing it from other compounds with similar nominal masses.
The table below summarizes some of the key analytical techniques and their parameters used in the analysis of this compound.
Table 1: Analytical Methodologies for this compound
| Technique | Stationary Phase | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water with 0.03% Formic Acid | ESI-MS | Tentative identification of 3-, 4-, and 5-caffeoylshikimic acid isomers in date palm flowers. | mdpi.com |
| HPLC | Not specified | 0.1% Trifluoroacetic acid/Acetonitrile | Not specified | Separation of 3-O-, 4-O-, and 5-O-caffeoylshikimic acids. | google.com |
| LC-MS | Diphenyl | Methanol/Water with 0.05% Formic Acid | ESI-MSn | Characterization of caffeoylshikimic acid isomers in maté. | sci-hub.se |
| GC-MS | Not specified | Not applicable | MS | Structural determination after trimethylsilylation. | tandfonline.com |
| UHPLC-Q-Exactive Orbitrap MS | HYPERSIL GOLD C18 | Not specified | PRM and SIM | Identification and quantification of chlorogenic acids, including this compound, in Acanthopanax gracilistylus. | nih.govacs.org |
| UPLC-QTOF-ESI MS | Not specified | Not specified | ESI-MS | Identification of a caffeoylshikimic acid isomer in spent coffee grounds. | mdpi.com |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. This method has been utilized in the analysis of complex mixtures containing caffeoylshikimic acid isomers.
CE-MS offers an orthogonal separation mechanism to liquid chromatography, which can be advantageous for resolving co-eluting isomers that are difficult to separate by LC alone. In the context of metabolomics studies, CE-MS has been shown to be complementary to other techniques like reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) and hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS). For instance, in a multi-platform metabolomics analysis of coffee, a caffeoylshikimic acid isomer was identified as a common metabolite between the HILIC-MS and RPLC-MS platforms, while another metabolite, choline, was common between HILIC-MS and CE-MS. nih.govdntb.gov.ua This highlights the utility of employing multiple analytical platforms, including CE-MS, to achieve a more comprehensive characterization of complex samples. nih.govcsic.es
However, challenges in CE-MS analysis can include the low selectivity of the ionization process, which may necessitate a thorough optimization of the CE separation conditions to achieve reliable results. csic.es
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are indispensable for the definitive structural identification of this compound and for distinguishing it from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the case of this compound, NMR data reveals the presence of both a shikimic acid and a caffeic acid moiety. tandfonline.com The position of the caffeoyl group on the shikimic acid ring can be determined by observing the downfield shifts of specific proton and carbon signals upon esterification. For this compound, the H-4 signal in the ¹H-NMR spectrum is significantly shifted downfield compared to that of free shikimic acid. tandfonline.commdpi.com Similarly, the C-4 signal in the ¹³C-NMR spectrum also experiences a downfield shift, while the signals for C-3 and C-5 are shifted upfield. tandfonline.com Acetylation of the remaining free hydroxyl groups can further confirm the position of the caffeoyl moiety, as the signals for H-3 and H-5 will show a clear deshielding effect. tandfonline.com
A recent review has compiled and generalized ¹³C-NMR and ¹H-NMR data for various caffeic acid derivatives, noting that acylation with caffeic acid leads to predictable shifts. mdpi.comnih.gov Specifically, the carbon at the acylation site shows an increased chemical shift, while the hydrogen signal on the same carbon shifts to a lower field by approximately 1.1 to 1.6 ppm. mdpi.comnih.gov
Table 1: ¹H-NMR and ¹³C-NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Shikimate Moiety | ||
| 2 | 6.84 (olefinic proton) | 133.2 |
| 3 | 4.20 (oxygenated methine) | 65.6 |
| 4 | 5.02 (oxygenated methine) | 75.0 |
| 5 | 4.61 (oxygenated methine) | 65.8 |
| 6 | 2.30, 2.72 (methylene) | 32.1 |
| 7 (COOH) | - | 169.8 |
| Caffeoyl Moiety | ||
| 1' | - | 127.8 |
| 2' | 7.04 | 115.2 |
| 3' | - | 146.2 |
| 4' | - | 147.2 |
| 5' | 6.77 | 116.2 |
| 6' | 6.95 | 122.9 |
| 7' (C=O) | - | 168.9 |
| 8' | 6.33 (trans-ethylene) | 116.3 |
| 9' | 7.59 (trans-ethylene) | 146.4 |
Note: Data compiled from Saito et al., 1997. tandfonline.com Chemical shifts are relative to the solvent signal.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. tandfonline.combrjac.com.br For this compound, the deprotonated molecule [M-H]⁻ is typically observed at an m/z of 335. researchgate.netacs.orgacs.orggoogle.com
Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between caffeoylshikimic acid isomers by analyzing their fragmentation patterns. researchgate.netmdpi.com While isomers often produce similar fragment ions, the relative abundances of these ions can differ significantly, providing a basis for their differentiation. nih.gov
Common fragmentation pathways for caffeoylshikimic acids in negative ion mode include the loss of CO₂ (44 Da) from the carboxylic acid group, producing an ion at m/z 291. mdpi.com Another characteristic fragmentation is the loss of the caffeoyl moiety, resulting in a fragment ion corresponding to deprotonated shikimic acid at m/z 173. nih.gov The caffeoyl moiety itself can fragment, yielding ions characteristic of caffeic acid, such as m/z 179 and further fragments at m/z 161 (loss of H₂O) and m/z 135 (loss of CO₂). nih.gov The proposed fragmentation pattern for caffeoylshikimic acid isomers generally involves these key losses. researchgate.net
HRMS has been successfully applied in various studies to identify this compound in complex matrices like coffee extracts. brjac.com.bracs.orgnih.gov
Table 2: Key Mass Spectrometry Fragments for this compound
| Ion | m/z (Negative Mode) | Description |
| [M-H]⁻ | 335 | Deprotonated molecule |
| [M-H-CO₂]⁻ | 291 | Loss of carbon dioxide |
| [Shikimic acid - H]⁻ | 173 | Fragment corresponding to shikimic acid |
| [Caffeic acid - H]⁻ | 179 | Fragment corresponding to caffeic acid |
| [Caffeic acid - H - H₂O]⁻ | 161 | Loss of water from the caffeic acid fragment |
| [Caffeic acid - H - CO₂]⁻ | 135 | Loss of carbon dioxide from the caffeic acid fragment |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of caffeoylshikimic acid would be expected to show characteristic absorption bands for the various functional groups it contains.
While specific FT-IR data for isolated this compound is not extensively detailed in the provided search results, general characteristics can be inferred. The spectrum would exhibit broad bands in the region of 3400-2600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups. researchgate.net A peak around 1700 cm⁻¹ would indicate the C=O stretching of the ester and carboxylic acid groups. researchgate.net Bands in the 1600-1450 cm⁻¹ region would be attributable to the C=C stretching of the aromatic ring and the vinyl group. researchgate.netmdpi.com
FT-IR analysis is often used as a complementary technique for the general characterization of extracts containing phenolic compounds, including caffeoylshikimic acids. mdpi.comscispace.com
UV-Visible Spectroscopy
UV-Visible spectroscopy is a straightforward technique used to obtain preliminary information about the presence of chromophores in a molecule. The caffeoyl moiety in this compound, with its conjugated system of double bonds, is a strong chromophore. nih.gov
The UV spectrum of caffeoylshikimic acid isomers typically shows a maximum absorption (λmax) around 325-326 nm, with a shoulder at approximately 296 nm, which is characteristic of the caffeoyl group. google.comcsic.es This technique is useful for the initial detection and quantification of caffeoylshikimic acids in solutions and extracts. However, since the different isomers exhibit very similar UV spectra, this method cannot be used for their individual identification without being coupled to a separation technique like HPLC. google.comcore.ac.uk
Challenges in Consistent Characterization of Caffeoylshikimic Acid and its Isomers
The consistent and unambiguous characterization of this compound and its isomers (3-O- and 5-O-caffeoylshikimic acid) presents several analytical challenges.
A primary difficulty lies in the structural similarity of the isomers, which results in very close physicochemical properties. nih.gov This makes their separation by chromatographic techniques challenging, often leading to co-elution. While methods like HPLC can separate the isomers, achieving baseline resolution requires careful optimization of the stationary and mobile phases. sci-hub.se
Furthermore, the lack of commercially available, certified reference standards for all individual isomers complicates their definitive identification and accurate quantification. nih.gov Researchers often have to rely on isolation and purification from natural sources, followed by extensive structural elucidation using techniques like NMR, which can be time-consuming and labor-intensive. tandfonline.com
Another significant challenge is the potential for acyl migration, where the caffeoyl group can move between the different hydroxyl positions on the shikimic acid ring. This can occur during sample extraction, processing, or storage, leading to an inaccurate representation of the isomeric composition in the original sample. The stability of these compounds can also be affected by factors such as light, pH, and temperature, potentially leading to degradation or isomerization. nih.gov
Finally, the complexity of the natural matrices in which these compounds are found (e.g., plant extracts) can cause matrix interference, further complicating their analysis. nih.gov Overcoming these challenges often requires a multi-faceted analytical approach, combining high-resolution separation techniques with advanced spectroscopic methods for reliable characterization. nih.gov
Degradation and Transformation Issues
This compound, like other related caffeoyl esters, is susceptible to degradation and transformation, which can significantly impact the outcome of analytical studies. The primary issues include isomerization and hydrolysis, which are influenced by factors such as pH, temperature, and extraction techniques. nih.gov
Isomerization: One of the most significant transformation issues is acyl migration, where the caffeoyl group moves between the hydroxyl groups of the shikimic acid core. nih.gov This process leads to the formation of its isomers, 3-O-caffeoylshikimic acid and 5-O-caffeoylshikimic acid. medsci.org Studies on the closely related caffeoylquinic acids (CQAs) have shown that this isomerization is heavily dependent on pH. For instance, during the degradation of 4-O-caffeoylquinic acid (4-CQA), 3-O-caffeoylquinic acid (3-CQA) is preferentially produced. nih.gov The stability of 4-CQA decreases with increasing alkalinity, and it has been found to be less stable than 3-CQA under the same conditions. nih.gov This pH-dependent transformation suggests that the choice of solvent and the control of pH during extraction and analysis are critical for preserving the original isomeric profile of this compound in a sample.
Degradation: In addition to isomerization, this compound can degrade into its constituent components, caffeic acid and shikimic acid. This hydrolysis is often accelerated by harsh extraction conditions, such as high temperatures used in methods like decoction and Soxhlet extraction. nih.gov The caffeic acid moiety itself is prone to autoxidation, leading to the formation of o-quinones, which contributes to browning. wikipedia.org This oxidative degradation can be mitigated by the presence of antioxidants. wikipedia.org
The following table summarizes the key degradation and transformation pathways affecting caffeoylshikimic acid isomers.
| Transformation Pathway | Description | Influencing Factors | Resulting Products |
| Isomerization (Acyl Migration) | The caffeoyl group migrates to different hydroxyl positions on the shikimic acid molecule. nih.gov | pH, Temperature nih.govnih.gov | 3-O-caffeoylshikimic acid, 5-O-caffeoylshikimic acid medsci.org |
| Hydrolysis | The ester bond between caffeic acid and shikimic acid is broken. | High Temperature, Harsh Extraction Conditions nih.gov | Caffeic acid, Shikimic acid nih.gov |
| Oxidation | The caffeic acid portion of the molecule undergoes oxidation. wikipedia.org | Presence of oxygen | o-Quinones wikipedia.org |
This table is generated based on data from existing research on caffeoylshikimic acids and related caffeoylquinic acids.
Need for Standardization of Extraction and Characterization Procedures
Challenges in Current Methodologies: Several factors contribute to the difficulty in reliably characterizing this compound and its related compounds:
Degradation during Processing: As mentioned, extraction methods involving heat or certain pH conditions can alter the isomeric ratio and concentration of the compound. nih.govmdpi.com
Lack of Commercial Standards: The limited availability of pure, certified reference standards for all isomers makes accurate quantification challenging. nih.gov
Matrix Interferences: The complex chemical matrix of natural products, where this compound is typically found, can interfere with analytical measurements. nih.govnih.gov
Co-elution of Isomers: The similar physicochemical properties of the caffeoylshikimic acid isomers make their separation by chromatographic techniques difficult. nih.gov
The development of advanced analytical techniques like Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap MS) has shown promise for the sensitive and accurate identification and quantification of these compounds. nih.govacs.org However, the core issue remains the variability introduced during the initial extraction and sample preparation steps.
An important recommendation to overcome these shortcomings is the widespread adoption of standardized extraction procedures, followed by a thorough characterization of the final extract. nih.gov This characterization should not only quantify known active compounds but also include a chemical fingerprint through untargeted analysis to ensure consistency. nih.gov Standardizing these procedures is crucial for ensuring that reported research findings are both reproducible and reliable, which is essential for quality control and for accurately assessing the compound's properties and potential applications. nih.gov
The following table outlines the key areas requiring standardization for the analysis of this compound.
| Area of Standardization | Rationale | Key Parameters to Standardize |
| Extraction Method | To minimize degradation and isomerization and ensure consistent recovery. nih.govmdpi.com | Solvent composition, temperature, extraction time, solid-to-solvent ratio. mdpi.com |
| Sample Preparation | To ensure stability of the analyte before analysis. nih.gov | Storage conditions (temperature, light exposure), use of antioxidants. wikipedia.orgnih.gov |
| Analytical Characterization | To provide accurate and reproducible identification and quantification. nih.gov | Chromatographic conditions (column, mobile phase), mass spectrometry parameters. nih.govsci-hub.se |
| Data Reporting | To allow for clear comparison and verification of results across different studies. | Clear reporting of all methodological details, validation parameters (linearity, accuracy, precision). acs.org |
This table is compiled based on general principles of analytical chemistry and specific challenges identified in the analysis of phenolic compounds.
Structure Activity Relationship Sar Studies
Correlation between Structural Features and Biological Effects
The biological activities of 4-o-caffeoylshikimic acid, a naturally occurring phenylpropanoid, are largely attributed to the interplay between its constituent parts: the caffeoyl group and the shikimic acid moiety. biosynth.commedchemexpress.comnih.govchemfaces.com The antioxidant properties, a key biological effect, are primarily associated with the caffeoyl portion of the molecule. biosynth.com This is due to the catechol group (3,4-dihydroxybenzene) which can readily donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress. biosynth.comresearchgate.net
A study investigating the antioxidant activities of various phenolic compounds found that caffeoyl esters, including caffeoylquinic acids which are structurally related to caffeoylshikimic acids, exhibited high specific antioxidant activity. researchgate.net This suggests that the ester linkage between the caffeic acid and the cyclic polyol (shikimic or quinic acid) is a favorable structural feature for antioxidant capacity.
Influence of the Number and Position of Caffeoyl Groups on Activity
Research on caffeoylquinic acids, which share the caffeoyl moiety with this compound, provides significant insights into the impact of the number and position of caffeoyl groups on biological activity. Studies have demonstrated that an increase in the number of caffeoyl groups attached to the quinic acid core generally leads to enhanced biological effects. nih.govjst.go.jp
For example, in a study on the acceleration of ATP production, 3,4,5-tri-O-caffeoylquinic acid showed the highest activity among the tested caffeoylquinic acid derivatives. nih.govjst.go.jp This suggests a positive correlation between the number of caffeoyl groups and this specific biological function. The increased number of catechol groups provides more sites for radical scavenging and potentially enhances the molecule's ability to interact with multiple binding sites on a target protein.
The position of the caffeoyl group is also a critical determinant of activity. In a study comparing different isomers of caffeoylquinic acid, it was found that the specific esterification pattern influences the molecule's antioxidant and enzyme-inhibiting properties. nih.govresearchgate.netnih.gov While direct SAR studies extensively detailing the positional effects for this compound are less common, the principle that the substitution pattern on the cyclic polyol core dictates the molecule's interaction with biological systems is well-established for this class of compounds. nih.govnih.gov
Comparative SAR with Other Caffeoylquinic Acid Derivatives and Isomers
Comparing the structure-activity relationship of this compound with its isomers and other caffeoylquinic acid derivatives reveals important structural determinants for biological activity. Caffeoylquinic acids (CQAs) are esters formed between caffeic acid and quinic acid, and they exist as various isomers depending on the position of the caffeoyl group(s). nih.gov
Studies have shown that different CQA isomers can exhibit varying biological potencies. nih.gov For instance, the antioxidant capacity can differ between 3-O-caffeoylquinic acid (neochlorogenic acid), 4-O-caffeoylquinic acid (cryptochlorogenic acid), and 5-O-caffeoylquinic acid (chlorogenic acid). nih.gov While all are effective antioxidants due to the caffeoyl moiety, the positioning of this group on the quinic acid ring can affect the molecule's stereochemistry and its ability to access and interact with specific targets.
A comparative study on the antioxidant activities of chlorogenic, cryptochlorogenic, and neochlorogenic acids suggested that all three exhibit comparable antioxidant activities based on thermodynamic parameters. nih.gov This indicates that for general radical scavenging, the presence of the caffeoyl group is the most critical factor. However, for more specific biological interactions, such as enzyme inhibition, the isomeric form can play a a more significant role.
Furthermore, the introduction of additional functional groups, such as malonyl or sinapoyl groups, to the caffeoylquinic acid scaffold, as seen in some complex derivatives, can further modulate biological activity. acs.orgacs.org These modifications can alter the molecule's polarity, size, and binding characteristics, leading to different or enhanced biological effects.
Table 1: Comparison of Caffeoyl Derivatives and their Biological Activities
| Compound Name | Core Structure | Number of Caffeoyl Groups | Key Biological Activity | Reference |
| This compound | Shikimic Acid | 1 | Antioxidant, Enzyme Inhibition | nih.gov |
| 3,5-di-O-caffeoylquinic acid | Quinic Acid | 2 | Acceleration of ATP production | nih.govjst.go.jp |
| 3,4,5-tri-O-caffeoylquinic acid | Quinic Acid | 3 | High acceleration of ATP production | nih.govjst.go.jp |
| 5-O-Caffeoylquinic acid (Chlorogenic acid) | Quinic Acid | 1 | Antioxidant | nih.gov |
Comparative Analysis and Diversity in Plant Studies
Metabolomic Profiling and Transcriptomic Analysis of 4-o-Caffeoylshikimic Acid Accumulation
Metabolomic and transcriptomic analyses are powerful tools to unravel the intricate mechanisms governing the biosynthesis and accumulation of this compound. These approaches provide a holistic view of the metabolic and genetic landscape within a plant, enabling researchers to identify key genes, enzymes, and regulatory networks involved in the phenylpropanoid pathway, of which this compound is an intermediate.
The biosynthesis of this compound is embedded within the broader phenylpropanoid pathway, which begins with the amino acid phenylalanine. oup.comresearchgate.netfrontiersin.org Phenylalanine is converted to cinnamic acid, which then undergoes a series of enzymatic reactions to produce a wide array of phenolic compounds. nih.govtandfonline.com The formation of this compound is a key step in this pathway, often preceding the biosynthesis of other significant compounds like chlorogenic acid and lignin (B12514952). nih.govfrontiersin.org
Integrated metabolomic and transcriptomic studies have revealed that the accumulation of this compound is often correlated with the expression levels of specific genes encoding enzymes in the phenylpropanoid pathway. For instance, studies in various plants have shown that the upregulation of genes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) can lead to an increased flux through the pathway and consequently, higher levels of this compound and its derivatives. frontiersin.orgtandfonline.com
A study on Lonicera macranthoides identified 43 phenolic acid compounds, including 5-O-caffeoylshikimic acid, and noted that the levels of most of these compounds peaked during the later stages of flower development. frontiersin.org This developmental regulation is underpinned by changes in the expression of numerous genes involved in the phenylpropanoid pathway. frontiersin.org Similarly, in peach fruit, the dynamic patterns of this compound accumulation were found to be closely linked to the expression of several structural and regulatory genes, including Pp4CL, PpCYP98A, and PpHCT, as well as various transcription factors. frontiersin.org
Furthermore, transcriptomic analysis has identified specific transcription factor families, such as MYB, bHLH, and WRKY, as key regulators of the phenylpropanoid pathway. frontiersin.orgresearchgate.net These transcription factors can bind to the promoter regions of biosynthetic genes, thereby activating or repressing their expression and modulating the production of compounds like this compound. nih.gov
The following table summarizes key genes and metabolites involved in the accumulation of this compound, as identified through metabolomic and transcriptomic studies.
| Gene/Metabolite Category | Name | Role in this compound Accumulation |
| Precursor Metabolite | Phenylalanine | The primary starting molecule for the phenylpropanoid pathway. oup.comresearchgate.netfrontiersin.org |
| Shikimic Acid | A key intermediate in the biosynthesis of aromatic amino acids and phenylpropanoids. zobodat.at | |
| Key Biosynthetic Enzymes | Phenylalanine ammonia-lyase (PAL) | Catalyzes the first committed step in the phenylpropanoid pathway. researchgate.netfrontiersin.org |
| Cinnamate-4-hydroxylase (C4H) | Involved in the hydroxylation of cinnamic acid. tandfonline.com | |
| 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid for further reactions. frontiersin.orgtandfonline.com | |
| Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) | Catalyzes the transfer of a hydroxycinnamoyl group to shikimic acid. frontiersin.org | |
| p-Coumaroyl ester 3'-hydroxylase (C3'H/CYP98A) | Catalyzes the 3-hydroxylation of p-coumaroyl shikimate to yield caffeoyl shikimate. oup.com | |
| Regulatory Factors | MYB Transcription Factors | Regulate the expression of phenylpropanoid biosynthesis genes. frontiersin.orgnih.gov |
| bHLH Transcription Factors | Work in concert with MYB factors to control gene expression. researchgate.net | |
| WRKY Transcription Factors | Implicated in the regulation of plant defense responses, including phenylpropanoid biosynthesis. nih.gov |
Varietal and Phenotypic Differences in Accumulation within Plant Species
Significant variations in the accumulation of this compound are observed not only between different plant species but also among different varieties and phenotypes of the same species. These differences are often linked to genetic diversity, which influences the efficiency and regulation of the phenylpropanoid pathway.
Comparative studies have demonstrated that the content of this compound can vary substantially among cultivars of a given crop. For example, a comparative analysis of different Lonicera species revealed distinct profiles of phenolic compounds, including this compound, with some species showing significantly higher concentrations than others. nih.gov Such variations are often exploited in breeding programs to select for varieties with enhanced levels of specific bioactive compounds.
A study on sweet and bitter orange blossoms, utilizing chemometric techniques, highlighted the chemical differences between the two, which would include variations in the levels of phenolic compounds like this compound. tandfonline.com Similarly, a comparative phytochemical study of nine Lauraceae species revealed distinct metabolite profiles, allowing for chemical classification that complements genetic and anatomical data. plos.org
In a study of Amelanchier × spicata leaves from different locations, significant diversification of phenolic compounds, including 4-O-caffeoylquinic acid (an isomer of caffeoylshikimic acid), was observed. mdpi.com While chlorogenic acid was predominant, the levels of other hydroxycinnamic acids varied, indicating a strong influence of the plant's origin on its phytochemical profile. mdpi.com
The table below presents a hypothetical comparative analysis of this compound content in different plant varieties, illustrating the typical range of variation that can be observed.
| Plant Species | Variety/Phenotype | Tissue | This compound Content (µg/g dry weight) | Reference |
| Lonicera japonica | Cultivar A | Flower Buds | 150 ± 25 | Fictional Data |
| Lonicera japonica | Cultivar B | Flower Buds | 275 ± 40 | Fictional Data |
| Coffea arabica | Typica | Green Beans | 85 ± 15 | Fictional Data |
| Coffea canephora | Robusta | Green Beans | 120 ± 20 | Fictional Data |
| Solanum lycopersicum | Moneymaker | Fruit | 45 ± 8 | Fictional Data |
| Solanum lycopersicum | Ailsa Craig | Fruit | 65 ± 12 | Fictional Data |
These varietal differences in this compound accumulation are of significant interest for various applications, from the development of functional foods and dietary supplements to the selection of plant varieties with enhanced resistance to pests and diseases.
Environmental and Edaphoclimatic Influences on Phytochemical Content
The production and accumulation of this compound in plants are highly responsive to environmental cues. Edaphoclimatic factors, which encompass soil conditions and climate, play a crucial role in modulating the phenylpropanoid pathway and, consequently, the phytochemical profile of a plant. mdpi.combsmiab.org
Biotic and abiotic stresses are well-documented triggers for the accumulation of phenolic compounds, including this compound, as part of the plant's defense mechanism. nih.govoup.comaloki.hu For instance, exposure to pathogens, insect herbivory, high-intensity light (including UV radiation), drought, salinity, and extreme temperatures can all lead to an upregulation of the phenylpropanoid pathway and an increase in the synthesis of protective compounds. oup.commdpi.comnih.gov
A study on Thymus carnosus conducted over three years in two different geographic locations revealed that both annual climatic variations and the specific edaphoclimatic conditions of the location significantly impacted the phytochemical composition. mdpi.comresearchgate.netnih.gov Similarly, research on Eryngium montanum roots showed that the annual growth cycle and the locality of origin influenced the concentrations of chlorogenic, caffeic, and rosmarinic acids, with annual edaphoclimatic conditions having a predominant effect. nih.gov
In Saussurea obvallata, the accumulation of 5-O-caffeoylshikimic acid and other metabolites was found to be significantly correlated with environmental factors such as average annual temperature and long-wave radiation, highlighting the sensitivity of secondary metabolism to climatic variables. mdpi.com
The following table illustrates how different environmental factors can influence the content of this compound in plants, based on findings from various studies.
| Environmental Factor | Plant Species | Observed Effect on this compound Content |
| Biotic Stress (Pathogen attack) | Various | Increased accumulation as part of the plant defense response. oup.com |
| Abiotic Stress (Drought) | Helianthus tuberosus | Increased levels of phenylpropanoid pathway intermediates. mdpi.com |
| Abiotic Stress (Salinity) | Limonium bicolor | Significant increase in caffeoyl shikimic acid under salt stress. nih.gov |
| Abiotic Stress (UV Radiation) | Various | Upregulation of the phenylpropanoid pathway and accumulation of protective phenolics. oup.com |
| Geographic Location | Thymus carnosus | Significant variation in phytochemical profiles between different locations. mdpi.comresearchgate.net |
| Annual Climatic Variation | Eryngium montanum | Annual fluctuations in temperature and rainfall lead to changes in phenolic acid content. nih.gov |
Understanding these environmental influences is critical for agricultural practices, as it can inform decisions on cultivation locations, harvesting times, and the potential for stress-induced enhancement of valuable phytochemicals.
Chemometric Approaches for Data Analysis in Comparative Studies
The complexity of data generated from metabolomic studies necessitates the use of sophisticated statistical methods for data analysis and interpretation. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a powerful toolkit for analyzing large and complex datasets from comparative plant studies. nih.govresearchgate.net
In the context of analyzing this compound and other metabolites, chemometric techniques are employed to identify patterns, classify samples, and pinpoint the metabolites that are most responsible for the observed differences between groups. plos.orgnih.gov
Commonly used chemometric methods in plant metabolomics include:
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that is used to model the relationship between the metabolite data (X-variables) and a predefined class membership (e.g., different plant varieties or treatment groups) (Y-variable). PLS-DA is particularly useful for identifying the variables (metabolites) that are most important for discriminating between the classes. plos.orgnih.gov
Hierarchical Cluster Analysis (HCA): An unsupervised method that groups samples based on the similarity of their metabolic profiles, often visualized as a dendrogram. This can be used to explore relationships between different plant species or varieties based on their chemical composition.
These chemometric tools are often applied to data obtained from analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are capable of detecting hundreds to thousands of metabolites in a single sample. tandfonline.complos.orgacs.org
For example, in a comparative study of different Lauraceae species, PLS-DA was used to select important metabolites that could distinguish between the nine species. plos.org This approach allowed for the creation of a chemical dendrogram that could be compared with a genetic dendrogram, providing a more comprehensive understanding of the relationships between the species. plos.org In another study on Lonicera flowers, PCA and linear regression were used to correlate the antioxidant capacity with the presence of specific compounds, identifying this compound as a potential contributor to the observed antioxidant activity. nih.gov
Q & A
Basic Research Questions
Q. What are the primary natural sources of 4-O-Caffeoylshikimic acid, and how can researchers verify its presence in plant extracts?
- Answer : this compound is naturally found in Illicium verum (star anise) and ferns such as Dicksonia antarctica . To verify its presence, researchers should employ liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) for preliminary identification based on molecular weight ([M−H]⁻ at m/z 335) and fragmentation patterns (e.g., base peak at m/z 179 for the caffeoyl moiety) . Confirmatory analysis requires 1D and 2D NMR (COSY, HMBC, HSQC) to resolve the shikimic acid backbone and caffeoyl substitution at the 4-O position .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. Key ¹H NMR signals include aromatic protons of the caffeoyl group (δ 6.2–7.6 ppm) and shikimic acid protons (δ 2.5–5.5 ppm). ¹³C NMR reveals carbonyl carbons (δ ~168 ppm) and hydroxylated carbons of shikimate (δ 70–80 ppm). LC/MS/MS provides complementary data, with diagnostic fragments at m/z 179 (caffeic acid) and m/z 161 (decarboxylated caffeoyl) . 2D NMR correlations (e.g., HMBC between caffeoyl carbonyl and shikimate C4) confirm positional isomerism .
Advanced Research Questions
Q. How can researchers differentiate between positional isomers (3-O-, 4-O-, and 5-O-Caffeoylshikimic acid) using analytical methods?
- Answer : Differentiation relies on distinct spectral signatures:
- NMR : The 4-O isomer shows HMBC correlations between the caffeoyl carbonyl and C4 of shikimate, whereas the 3-O and 5-O isomers correlate with C3 and C5, respectively .
- LC/MS/MS : Fragmentation patterns vary; for example, this compound exhibits a unique m/z 291 fragment (loss of CO₂ from the shikimate backbone), absent in other isomers .
- Retention Time : Reverse-phase HPLC separates isomers based on polarity differences (e.g., this compound elutes later than 5-O due to reduced hydrophilicity) .
Q. What experimental strategies optimize the extraction yield of this compound from plant material?
- Answer :
- Solvent Selection : Methanol-water (70:30 v/v) or ethanol-based solvents maximize polar compound solubility while minimizing co-extraction of non-target lipids .
- Plant Material Preparation : Use fresh or lyophilized croziers (fern fronds) to preserve labile phenolic compounds. Avoid high-temperature drying, which degrades caffeoyl esters .
- Chromatographic Purification : Combine solid-phase extraction (C18 cartridges) with preparative HPLC to isolate the compound from co-eluting phenolics .
Q. How can researchers assess the biological relevance of this compound in ecological or pharmacological studies?
- Answer :
- Bioactivity Assays : Test antimicrobial activity using disk diffusion or microbroth dilution assays against gram-positive bacteria (e.g., Bacillus subtilis), referencing wild vs. domesticated plant extracts to correlate caffeoylshikimate concentration with efficacy .
- Quantitative Analysis : Compare this compound levels in wild and cultivated Illicium verum via LC-MS to evaluate domestication effects on secondary metabolite production .
- Mechanistic Studies : Use molecular docking to predict interactions with microbial enzymes (e.g., bacterial topoisomerases) or antioxidant pathways (e.g., Nrf2 activation) .
Q. What are the key challenges in reproducing isolation protocols for this compound, and how can they be addressed?
- Answer :
- Isomer Contamination : Co-elution of 3-O and 5-O isomers during chromatography. Mitigate by optimizing gradient elution parameters and cross-validating with NMR .
- Low Yield : Scale-up requires large plant material quantities (e.g., 2.4 kg fresh Dicksonia antarctica yielded ~10 mg of pure compound) . Consider semi-synthetic routes from shikimic acid precursors for higher throughput .
- Purity Validation : Use triple-quadrupole MS for trace isomer detection and quantify purity via ¹H NMR integration of diagnostic protons .
Methodological Considerations
- Data Reproducibility : Document solvent ratios, column specifications (e.g., C18, 2.6 µm particle size), and NMR acquisition parameters (e.g., 600 MHz, CD₃OD solvent) to enable replication .
- Contradictory Findings : Discrepancies in bioactivity data may arise from differences in plant sourcing or assay conditions. Use standardized reference materials (e.g., ChemFaces CFN92952) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
